Mannitol myleran
Overview
Description
Mannitol busulfan is a compound that combines the properties of mannitol and busulfan. Mannitol is a naturally occurring six-carbon sugar alcohol widely used in the food and pharmaceutical industries due to its properties as a natural sweetener with low metabolism and no glycemic index . Busulfan, on the other hand, is an alkylating agent used primarily in the treatment of chronic myelogenous leukemia . The combination of these two compounds results in mannitol busulfan, which has been investigated for various medical and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of mannitol busulfan involves the reaction of mannitol with busulfan. Busulfan contains two labile methanesulfonate groups attached to opposite ends of a four-carbon alkyl chain . The reaction typically involves the esterification of mannitol with busulfan under controlled conditions to form the desired compound.
Industrial Production Methods: Industrial production of mannitol busulfan may involve biotechnological methods for the production of mannitol, such as fermentation engineering, protein engineering, and metabolic engineering . These methods are preferred due to their efficiency and environmental friendliness compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions: Mannitol busulfan undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in mannitol can be oxidized to form corresponding aldehydes or ketones.
Reduction: The carbonyl groups in busulfan can be reduced to form alcohols.
Substitution: The methanesulfonate groups in busulfan can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of mannitol can yield mannitic acid, while reduction of busulfan can produce butanediol derivatives .
Scientific Research Applications
Mannitol busulfan has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on cellular processes and metabolic pathways.
Industry: Utilized in the production of pharmaceuticals and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of mannitol busulfan involves the alkylation of DNA. Busulfan contains two labile methanesulfonate groups that, upon hydrolysis, release carbonium ions. These ions can form covalent bonds with the N-7 position of guanosine in DNA, leading to cross-linking and disruption of DNA replication and transcription . This mechanism is particularly effective in targeting rapidly dividing cells, such as those found in certain types of leukemia .
Comparison with Similar Compounds
- Busulfan
- Dimethylbusulfan
- Hepsulfam
- Mannitol
This comprehensive overview highlights the significance of mannitol busulfan in various scientific and medical fields. Its unique combination of properties makes it a valuable compound for further research and application.
Properties
IUPAC Name |
(2,3,4,5-tetrahydroxy-6-methylsulfonyloxyhexyl) methanesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O10S2/c1-19(13,14)17-3-5(9)7(11)8(12)6(10)4-18-20(2,15)16/h5-12H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOISJJCWUVNDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC(C(C(C(COS(=O)(=O)C)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O10S2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40906613 | |
Record name | 1,6-Di-O-(methanesulfonyl)hexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40906613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101759-31-3, 15410-53-4, 1187-00-4 | |
Record name | L-Mannitol, 1,6-dimethanesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101759313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,6-Dideoxydulcitol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117359 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Mannograno | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37538 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,6-Di-O-(methanesulfonyl)hexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40906613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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